molecular formula C12H16N2O5S B2831457 Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 900002-07-5

Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2831457
CAS No.: 900002-07-5
M. Wt: 300.33
InChI Key: SYNKQKOREXGVHL-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a thioether-linked 2-ethoxy-2-oxoethyl group at position 4, a methyl group at position 6, and an ethoxycarbonyl ester at position 4.

Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-4-18-8(15)6-20-10-9(11(16)19-5-2)7(3)13-12(17)14-10/h4-6H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNKQKOREXGVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=O)NC(=C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the reaction of 2-ethoxy-2-oxoethyl sulfanyl derivatives with pyrimidine carboxylates under controlled conditions. The reaction is often carried out in an alcohol/benzene medium in the presence of sodium ethylate, yielding the target compound in significant yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous dihydropyrimidine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations at Position 4

  • Target Compound :

    • Substituent : (2-ethoxy-2-oxoethyl)thio group.
    • Impact : The thioether linkage introduces moderate lipophilicity, while the ethoxycarbonyl moiety may enhance metabolic stability compared to simpler alkylthio groups.
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate ():

    • Substituent : Phenyl group.
    • Impact : Aromatic π-π interactions may enhance binding to hydrophobic targets. Bromination at the methyl group (as in compound 4 of ) introduces reactive sites for further functionalization .
  • Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substituent: 4-Bromophenyl with a thioxo (C=S) group at position 2.
  • Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

    • Substituent : 2,4-Dimethoxyphenyl.
    • Impact : Methoxy groups improve solubility via electron donation and may enhance bioavailability .

Biological Activity

Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS Number: 899727-19-6) is a synthetic compound that has garnered interest for its potential biological activities. This article focuses on its biological activity, including antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₆S₂
Molecular Weight440.5 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit significant antimicrobial properties. A study involving thiazolidinone derivatives demonstrated that various synthesized compounds showed moderate-to-good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activities. For instance, certain derivatives have shown promising results against various cancer cell lines, including TK-10 and HT-29 cells. These studies highlighted the importance of specific functional groups in enhancing cytotoxicity and selectivity towards cancer cells .

The proposed mechanism of action for the biological activities of this compound involves the modulation of key cellular pathways. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating mitochondrial pathways and altering membrane potentials .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of ethyl derivatives against a range of pathogens. The results indicated that certain modifications to the ethyl group significantly enhanced antibacterial activity compared to the parent compound.
  • Cytotoxicity Assays :
    In vitro assays demonstrated that ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl derivatives exhibited selective cytotoxicity against cancer cell lines, with IC50 values suggesting potent anticancer potential.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with a Biginelli-like condensation or thioether formation. Key steps include:

  • Thioether linkage formation : Reacting a pyrimidine precursor with 2-ethoxy-2-oxoethylthiol under inert conditions (N₂ atmosphere) to prevent oxidation .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency, while ethanol/water mixtures aid in recrystallization .
  • Catalysts : Sodium acetate or glacial acetic acid is used to protonate intermediates, accelerating cyclization .
  • Temperature control : Refluxing at 80–100°C for 8–10 hours optimizes yield (e.g., 78% yield reported in analogous syntheses) .

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